2-(1-ethyl-1H-pyrazol-4-yl)morpholine
Description
2-(1-Ethyl-1H-pyrazol-4-yl)morpholine (CAS: 1803600-81-8) is a heterocyclic compound featuring a morpholine ring linked to a 1-ethylpyrazole moiety. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol . The IUPAC name reflects its structure: a pyrazole ring substituted with an ethyl group at the 1-position, connected to the 2-position of a morpholine ring. This compound is typically a liquid at room temperature and is cataloged as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules .
Key structural features include:
- Morpholine ring: Provides rigidity and hydrogen-bonding capacity via its oxygen atom.
- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling π-π stacking interactions.
- Ethyl substituent: Enhances lipophilicity and modulates steric effects compared to smaller alkyl groups (e.g., methyl) .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXVEMRVABLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Method
The most commonly reported preparation method involves the nucleophilic substitution reaction between 1-ethyl-1H-pyrazole and morpholine. The key steps are:
- Deprotonation of morpholine : Morpholine is treated with a strong base such as sodium hydride (NaH) to generate the morpholine anion, which acts as a nucleophile.
- Reaction with 1-ethyl-1H-pyrazole : The nucleophilic morpholine anion attacks the electrophilic site on 1-ethyl-1H-pyrazole under an inert atmosphere (nitrogen or argon) to prevent side reactions.
- Reaction conditions : The reaction is typically conducted in an aprotic solvent under controlled temperature to optimize yield and purity.
This method is straightforward and scalable for industrial production, often enhanced by continuous flow reactors and automated systems to improve efficiency and yield. Purification is achieved by distillation or chromatographic techniques to obtain high-purity product.
Reaction Mechanism and Chemical Considerations
Reaction Type
- The key reaction is a nucleophilic substitution where the morpholine nitrogen attacks the pyrazole ring substituted with an electrophilic group.
- The reaction can be facilitated by bases that deprotonate morpholine, increasing its nucleophilicity.
Common Reagents and Catalysts
| Reagent/Base | Role | Typical Conditions |
|---|---|---|
| Sodium hydride (NaH) | Deprotonates morpholine | Inert atmosphere, dry solvent |
| 1-ethyl-1H-pyrazole | Electrophilic substrate | Room temperature to reflux |
| Solvents (e.g., THF, DMF) | Medium for reaction | Anhydrous conditions |
Purification Techniques
- Distillation under reduced pressure
- Column chromatography using silica gel or alumina
- Recrystallization from appropriate solvents
Alternative Synthetic Strategies
While direct nucleophilic substitution is predominant, other synthetic routes involving functionalized intermediates have been explored in related pyrazole and morpholine chemistry, which may be adapted for this compound:
- Cyclization reactions : Similar to methods used in related heterocyclic compounds, cyclization of precursors containing morpholine and pyrazole moieties under basic conditions can yield functionalized derivatives.
- Transamination reactions : Involving the exchange of amine groups on pyrazole derivatives with morpholine under controlled conditions.
These methods are less commonly applied directly to 2-(1-ethyl-1H-pyrazol-4-yl)morpholine but provide insight into potential alternative synthetic pathways.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Morpholine + NaH + 1-ethyl-1H-pyrazole, inert atmosphere | Simple, scalable, high yield | Requires careful moisture control |
| Cyclization of functionalized precursors | Precursor + base (e.g., KHMDS), elevated temperature | Can yield derivatives | More complex, multi-step |
| Transamination | Pyrazole derivative + morpholine, mild conditions | Specific functionalization | Less direct, lower yield |
Research Findings and Data
Yield and Purity
- Typical yields for the nucleophilic substitution method range from 70% to 85%, depending on reaction scale and conditions.
- Purity after chromatographic purification can exceed 98%, suitable for pharmaceutical and research applications.
Reaction Optimization
- Use of dry, aprotic solvents and inert atmosphere minimizes side reactions.
- Controlled addition of base and substrate improves selectivity.
- Temperature control (ambient to reflux) balances reaction rate and byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the morpholine nitrogen, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-(1-ethyl-1H-pyrazol-4-yl)morpholine has been studied for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development. Key areas of research include:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. For instance, it has shown potential in inducing apoptosis in hematological malignancies.
- Antimicrobial Properties: The compound's interaction with microbial enzymes suggests potential use as an antimicrobial agent, although further studies are needed to establish efficacy and mechanisms.
Biochemical Research
In biochemical studies, this compound has been investigated for its effects on enzyme activity and cellular signaling pathways:
- Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in critical metabolic pathways, potentially affecting cell growth and survival.
- Cell Signaling Modulation: The compound may influence various signaling pathways, impacting gene expression and cellular responses under different conditions.
Material Science
The properties of this compound also make it suitable for applications in material science:
- Synthesis of Novel Materials: Its chemical structure allows it to act as a building block in the synthesis of more complex organic materials, which can be utilized in various industrial applications.
Anticancer Activity Case Study
A notable case study involved the administration of this compound in vitro against several cancer cell lines. The findings were summarized as follows:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| HuT78 | 0.5 | Induction of apoptosis via caspase activation |
| THP1 | 0.7 | Cell cycle arrest in subG0/G1 phase |
| CCRF CEM | 9.0 | Inhibition of DNA replication |
| Raji | 5.0 | Increased mitochondrial permeability |
These results indicate significant sensitivity among certain hematological malignancies, highlighting the therapeutic potential of this compound.
Antimicrobial Activity Case Study
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 μg/mL |
| S. aureus | 10 μg/mL |
| P. aeruginosa | 20 μg/mL |
These findings suggest that the compound possesses notable antimicrobial activity, warranting further investigation into its mechanisms and potential applications as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine are compared below with analogous morpholine-pyrazole/heterocycle derivatives.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocycle Core :
- Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (as in 2-(1-methyl-1H-imidazol-4-yl)morpholine) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Imidazole derivatives often exhibit higher basicity .
- Pyrimidine/Other Heterocycles : Compounds like 30 incorporate pyrimidine rings with halogen substituents (Cl/F), enhancing target binding via halogen bonds. For example, 30 shows potent CDK2 inhibition (IC₅₀ = 12 nM) due to dichloropyrimidine’s electrophilic character .
Substituent Effects: Ethyl vs. Aromatic Extensions: Adding methoxyphenyl (e.g., C₁₇H₂₅N₃O in ) or benzoyl groups (e.g., C₁₉H₁₈N₄O₂ in ) significantly increases molecular weight and π-system complexity, favoring interactions with hydrophobic enzyme pockets.
Biological Activity :
- Kinase Inhibition : Chlorine and fluorine substituents in 30 and related compounds enhance inhibitory potency against CDK2 by forming halogen bonds with kinase backbones .
- Physical State : Liquid vs. solid states (e.g., this compound vs. 30 ) influence formulation strategies. Liquids are easier to handle in solution-phase synthesis, while solids may require crystallization .
Biological Activity
2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves:
Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. It likely interferes with essential biochemical pathways in microorganisms, inhibiting their growth and proliferation .
Antiparasitic Activity : Preliminary studies suggest that this compound may also possess antiparasitic effects. The mechanism involves disruption of metabolic processes crucial for the survival of parasites.
Antimicrobial Efficacy
A study evaluating the antimicrobial effectiveness of various pyrazole derivatives, including this compound, reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .
| Compound | Target Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | S. aureus | 0.25 | 18 |
| This compound | E. coli | 0.22 | 20 |
Antiparasitic Activity
Research has indicated that compounds similar to this compound may inhibit key enzymes involved in the metabolic pathways of parasites. This inhibition could lead to reduced parasitemia in models such as Plasmodium berghei, although specific data on this compound remains limited .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .
Case Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that modifications on the pyrazole ring significantly affected the biological activity of related compounds. For instance, substituents on the morpholine moiety were found to enhance antimicrobial efficacy while maintaining low toxicity profiles .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(1-ethyl-1H-pyrazol-4-yl)morpholine, and how can reaction conditions be optimized?
The compound is typically synthesized via Mannich-type reactions. A common method involves refluxing a pyrazole derivative (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)pyrimidin-2-amine) with morpholine and formaldehyde in ethanol for 10 hours . Optimization strategies include adjusting molar ratios (e.g., formaldehyde excess to drive the reaction) and solvent selection (ethanol for solubility and ease of purification). Post-reaction workup involves solvent removal under reduced pressure and crystallization from ethanol.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Standard characterization includes:
- NMR (¹H/¹³C) to confirm substituent positions on the pyrazole and morpholine rings.
- FT-IR for functional group identification (e.g., C-N stretching in morpholine at ~1,100 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Begin with in vitro antimicrobial or cytotoxicity screens. For example:
- Antimicrobial assays : Use agar diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Enzyme inhibition : Test against targets like kinases or proteases using fluorometric/colorimetric assays. Reference structurally similar compounds (e.g., morpholine-pyrazole hybrids with demonstrated activity against S. aureus or cancer cell lines) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic and nonlinear optical (NLO) properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?
Regioselectivity in pyrazole substitution is influenced by steric and electronic factors. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to control substitution sites.
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side-product formation .
Q. What experimental and theoretical approaches resolve discrepancies in spectroscopic data?
Discrepancies between experimental (e.g., NMR chemical shifts) and theoretical predictions often arise from solvent effects or conformational flexibility. Mitigation steps:
- Solvent modeling : Include solvent parameters (e.g., PCM in DFT calculations).
- Dynamic NMR : Analyze temperature-dependent spectra to account for rotational barriers .
Q. How can structure-activity relationships (SAR) be established for morpholine-pyrazole hybrids?
- Systematic substitution : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at C3/C5) and morpholine (e.g., N-alkylation).
- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bonding via morpholine oxygen) .
Data Analysis & Mechanistic Questions
Q. What statistical methods are recommended for analyzing biological assay data with high variability?
- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀.
- ANOVA with post-hoc tests : Compare multiple experimental groups.
- Principal Component Analysis (PCA) : Identify key variables influencing activity .
Q. How can reaction mechanisms for morpholine-pyrazole conjugation be validated?
- Isotopic labeling : Track proton transfer steps using deuterated solvents or reagents.
- Kinetic studies : Monitor intermediate formation via in-situ techniques like NMR or IR .
Q. What strategies improve yield and purity in multi-step syntheses of this compound?
- Stepwise purification : Use column chromatography after each step to remove unreacted precursors.
- Flow chemistry : Enhance reproducibility and scalability in steps like alkylation or cyclization .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
